molecular formula C14H18Br2N4O5 B1262432 (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

Cat. No. B1262432
M. Wt: 482.12 g/mol
InChI Key: XFAYUCCPAGOBFN-UHFFFAOYSA-N
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Description

(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid is a natural product found in Suberea clavata with data available.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Bromination of hydroxyphenyl derivatives, including similar structures to (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid, has been researched for various chemical synthesis processes. One study describes the bromination of 1-(4-hydroxyphenyl)dihydrouracil and its derivatives with bromine in refluxing acetic acid, leading to various bromo-derivatives (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982).

Antioxidant Properties

  • Compounds structurally related to (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid have been isolated from marine algae and evaluated for antioxidant activities. For instance, bromophenols isolated from the marine red alga Polysiphonia urceolata showed significant DPPH radical-scavenging activity (Li, Li, Ji, & Wang, 2007).

Medicinal Chemistry Applications

  • Derivatives of (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid have been explored in medicinal chemistry, particularly in the synthesis of compounds with potential antiviral properties. For example, certain butyric acid derivatives and acetic acid esters were designed and synthesized for evaluation as anti-HCV agents (Ismail, Abouzid, Mohamed, & Dokla, 2013).

Vibrational Analysis in Molecular Studies

  • Vibrational spectral analysis and quantum chemical computation have been carried out on similar hydroxyphenyl compounds, providing insight into molecular geometry, bonding features, and other chemical properties, which is critical for understanding the behavior and potential applications of these compounds in various scientific fields (Bell & Dhas, 2019).

Cathepsins B and L Inhibitors

  • A compound named WF14861, structurally related to (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid, was identified as a novel inhibitor of cathepsins B and L. This demonstrates the potential of similar compounds in the development of therapeutic agents targeting specific enzymes (Otsuka et al., 1999).

properties

Product Name

(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

Molecular Formula

C14H18Br2N4O5

Molecular Weight

482.12 g/mol

IUPAC Name

2-[2,4-dibromo-3-[4-(diaminomethylideneamino)butylcarbamoyloxy]-6-hydroxyphenyl]acetic acid

InChI

InChI=1S/C14H18Br2N4O5/c15-8-6-9(21)7(5-10(22)23)11(16)12(8)25-14(24)20-4-2-1-3-19-13(17)18/h6,21H,1-5H2,(H,20,24)(H,22,23)(H4,17,18,19)

InChI Key

XFAYUCCPAGOBFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)OC(=O)NCCCCN=C(N)N)Br)CC(=O)O)O

synonyms

(2,4-dibromo-3-(((4-carbamimidamidobutyl)carbamoyl)oxy)-6-hydroxyhenyl)acetic acid
clavatadine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
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(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
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(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
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(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 5
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 6
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

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